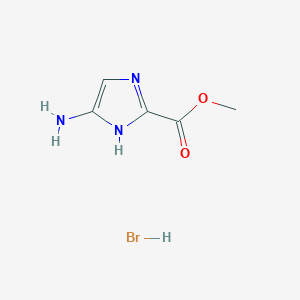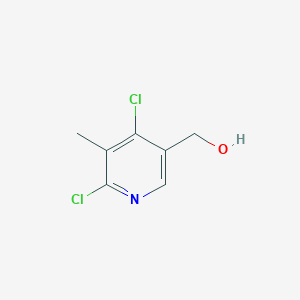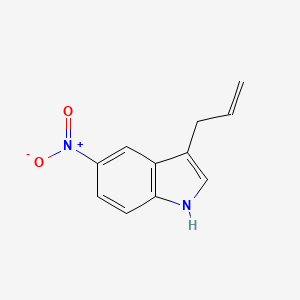
Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide typically involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid. The reaction is carried out at 80°C overnight . The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as alkyl, aryl, and acyl groups.
Scientific Research Applications
Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
Comparison with Similar Compounds
- Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
- 1H-imidazole-4-carboxylic acid
- 4,5-diphenyl-1H-imidazole-2-yl derivatives
Comparison: Methyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it has shown promising results in various research applications, making it a valuable compound for further study .
Properties
Molecular Formula |
C5H8BrN3O2 |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
methyl 5-amino-1H-imidazole-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C5H7N3O2.BrH/c1-10-5(9)4-7-2-3(6)8-4;/h2H,6H2,1H3,(H,7,8);1H |
InChI Key |
DSKSZFDIMLDQNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)




